molecular formula C28H30FN3OS2 B12034100 (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-80-0

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12034100
CAS No.: 623939-80-0
M. Wt: 507.7 g/mol
InChI Key: INETUQVUNOIXAD-BWAHOGKJSA-N
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Description

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring:

  • A Z-configured exocyclic double bond linking the thiazolidinone core to a substituted pyrazole moiety.
  • A 3-octyl chain at position 3, enhancing lipophilicity and membrane permeability.
  • A 3-fluoro-4-methylphenyl substituent on the pyrazole ring, contributing to steric and electronic effects.

Synthetic protocols for such compounds often involve Knoevenagel condensation between thiazolidinone precursors and substituted pyrazole aldehydes, as seen in analogous syntheses . Structural elucidation typically employs UV, NMR, and mass spectrometry .

Properties

CAS No.

623939-80-0

Molecular Formula

C28H30FN3OS2

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30FN3OS2/c1-3-4-5-6-7-11-16-31-27(33)25(35-28(31)34)18-22-19-32(23-12-9-8-10-13-23)30-26(22)21-15-14-20(2)24(29)17-21/h8-10,12-15,17-19H,3-7,11,16H2,1-2H3/b25-18-

InChI Key

INETUQVUNOIXAD-BWAHOGKJSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of Thiazolidinone: This involves the reaction of a thiourea derivative with a halogenated ketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates using a suitable aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown promising results in combating various bacterial strains. Studies indicate that compounds within this class exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to thiazolidin-4-one have demonstrated effective inhibition of Escherichia coli and Staphylococcus aureus , with activity indices ranging from 53.84% to 91.66% against these pathogens .

The specific compound under discussion has not been extensively tested in isolation; however, its structural analogs have been shown to possess moderate to good drug-likeness scores, indicating a favorable profile for further development as an antimicrobial agent . The presence of the thiazolidinone core is crucial for this activity, as it facilitates interactions with bacterial enzymes.

Anticancer Potential

Recent literature highlights the anticancer potential of thiazolidin-4-one derivatives, including those structurally related to (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one. These compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction.

For example, thiazolidinone derivatives have been reported to exhibit cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity . The structure of the compound plays a significant role in its effectiveness; modifications in substituents can enhance or diminish its anticancer properties.

Synthesis and Structure-Activity Relationship

The synthesis of thiazolidin-4-one derivatives typically involves the reaction of various precursors under specific conditions to yield the desired product. For instance, innovative synthetic strategies have been developed that utilize green chemistry principles and nanomaterials to improve yields and reduce environmental impact .

A key aspect of developing effective thiazolidinone compounds is understanding their structure-activity relationships (SAR). Variations in substituents on the phenyl rings significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial efficacy .

Case Studies

Several case studies illustrate the applications of thiazolidinone derivatives:

Study Focus Findings
El-Rayyes et al.Antibacterial ActivityCompounds exhibited inhibition rates up to 91.66% against S. aureus .
Taherkhorsand et al.Anticancer ActivityReported IC50 values of 0.54 µM against MCF-7 cells for specific thiazolidinones .
Qi et al.Tyrosine Kinase InhibitionIdentified potent inhibitors with IC50 values as low as 0.021 µmol/L for multi-target kinases .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole and Thiazolidinone Moieties

The target compound’s activity and physicochemical properties are influenced by:

  • Alkyl Chain Length: The 3-octyl chain contrasts with shorter chains (e.g., heptyl in ’s analog).
  • Aromatic Substituents : The 3-fluoro-4-methylphenyl group differs from:
    • 3-fluoro-4-propoxyphenyl (), where a propoxy group increases steric bulk and electron-donating capacity.
    • 4-methoxyphenyl (), which enhances solubility via polar interactions but may reduce metabolic stability .
Table 1: Substituent Effects on Key Properties
Compound R₁ (Pyrazole) R₂ (Thiazolidinone) logP* Solubility (µg/mL)*
Target Compound 3-fluoro-4-methylphenyl Octyl ~7.0 <10 (PBS)
Analog 3-fluoro-4-propoxyphenyl Heptyl ~6.8 <15 (DMSO)
Compound (13c) 4-methoxyphenyl Phenylpropanoic acid ~5.2 ~50 (DMF)

*Estimated based on structural analogs .

Stereochemical and Functional Group Comparisons

  • Z-Configuration: The Z-geometry in the target compound is critical for optimal spatial alignment of the pyrazole and thiazolidinone moieties, as seen in ’s fluorobenzylidene-thiazol-4-one derivatives .
  • Thioxo vs.

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing from recent literature and case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

The structural modifications of thiazolidin-4-one can significantly influence their biological properties, making them valuable in medicinal chemistry for drug design .

The structure of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one suggests potential interactions with various biological targets. The presence of the pyrazole moiety is particularly noteworthy as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : Thiazolidinones can inhibit enzymes involved in inflammation and cancer progression.
  • Antioxidant Activity : Many thiazolidinone derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Biological Activity Data

Recent studies have highlighted the biological activity of various thiazolidinone derivatives. Below is a comparative table summarizing key findings relevant to (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one and related compounds:

Activity Compound IC50/EC50 Value Reference
AntioxidantCompound 7 (Thiazolidinone derivative)0.54 mM
Anticancer2,5-disubstituted thiazolidinonesVaries by cell line
AntimicrobialN-[...benzamide derivative]Effective against Gram-positive bacteria
Anti-inflammatoryThiazolidinone derivativesVaries

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one:

  • Anticancer Activity : Research involving 2,5-disubstituted thiazolidinones demonstrated significant antiproliferative effects in human cancer cell lines such as HT29 and gastric cancer cells. These compounds showed IC50 values indicating potent activity against cancer cell growth .
  • Antioxidant Properties : A study evaluated various thiazolidinone derivatives for their antioxidant activity using DPPH radical scavenging assays. The most active compounds exhibited IC50 values significantly lower than standard antioxidants like vitamin C .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thiazolidinone-pyrazole hybrid?

The synthesis involves multi-step reactions, including cyclocondensation, Knoevenagel adduct formation, and regioselective functionalization. Key parameters include:

  • Temperature control : Reflux conditions (60–120°C) are often required for cyclization steps to ensure high yields (e.g., ethanol or DMSO as solvents) .
  • Catalyst selection : Acidic or basic catalysts (e.g., piperidine for Knoevenagel reactions) enhance reaction rates and selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is critical for isolating the pure Z-isomer .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry (e.g., Z-configuration of the exocyclic double bond) and substituent positions .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How does the substitution pattern on the phenyl rings influence the compound’s stability?

  • Electron-withdrawing groups (e.g., fluoro, nitro) on the phenyl rings enhance stability by reducing electron density at reactive sites (e.g., thioxo group) .
  • Alkyl chains (e.g., octyl group) improve solubility in non-polar solvents but may reduce crystallinity, necessitating careful solvent selection for recrystallization .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across structurally similar analogs?

  • SAR analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on bioactivity using standardized assays (e.g., IC₅₀ in cancer cell lines) .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to targets like COX-2 or tubulin, correlating with experimental IC₅₀ values .
  • Meta-analysis : Aggregate data from analogs (e.g., thiazolidinones with varying alkyl chains) to identify trends in potency and selectivity .

Q. How can reaction mechanisms for key transformations (e.g., Knoevenagel condensation) be experimentally validated?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps and intermediates .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace proton transfer pathways in cyclization steps .
  • Theoretical calculations : DFT studies (e.g., Gaussian 16) can model transition states and activation energies for regioselective adduct formation .

Q. What methodologies are recommended for elucidating the 3D conformation and intermolecular interactions?

  • X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between pyrazole and thiazolidinone rings) .
  • SC-XRD vs. PXRD : Synchrotron-based SC-XRD provides higher resolution for complex structures, while PXRD is suitable for polymorph screening .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) influencing crystal packing .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., allylation or benzylation) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hr to 2 hr for cyclization) while maintaining >80% yield .
  • DoE optimization : Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, temperature) for robust scale-up .

Data Contradiction and Validation

Q. How should conflicting data on biological targets (e.g., COX-2 vs. tubulin) be reconciled?

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate putative targets in cellular models .
  • Biophysical assays : Surface plasmon resonance (SPR) or ITC quantifies binding kinetics to recombinant proteins .
  • Transcriptomics : RNA-seq analysis identifies differentially expressed genes post-treatment to infer mechanistic pathways .

Q. What statistical approaches are suitable for validating reproducibility in pharmacological assays?

  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements .
  • Mann-Whitney U tests : Compare potency across analogs with non-normal data distributions .
  • Meta-regression : Adjust for confounding variables (e.g., cell passage number, serum concentration) in pooled data analysis .

Methodological Resources

Recommended tools for computational modeling of structure-activity relationships:

  • Software : Schrödinger Suite (Glide for docking), AutoDock Vina, or MOE for QSAR modeling .
  • Databases : PubChem BioAssay, ChEMBL, or BindingDB for benchmarking against known thiazolidinone derivatives .

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